2-Ethyl-7-methoxy-2,3-dihydro-1-benzofuran-3-one is a chemical compound belonging to the class of benzofuran derivatives. It features a unique molecular structure that contributes to its potential applications in various scientific fields. The compound is characterized by its distinct functional groups, including a methoxy group and an ethyl substituent, which influence its reactivity and interactions.
This compound can be synthesized through various organic chemistry methods, often involving benzofuran as a precursor. The synthesis routes typically leverage reactions such as cyclization and functional group transformations to achieve the desired structure.
2-Ethyl-7-methoxy-2,3-dihydro-1-benzofuran-3-one is classified as an organic compound and specifically as a heterocyclic aromatic compound due to the presence of both carbon and oxygen atoms in its ring structure. Its IUPAC name reflects its systematic classification based on the arrangement of atoms.
The synthesis of 2-Ethyl-7-methoxy-2,3-dihydro-1-benzofuran-3-one can be approached through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like chromatography are frequently employed for purification.
The molecular formula for 2-Ethyl-7-methoxy-2,3-dihydro-1-benzofuran-3-one is . The compound consists of a benzofuran core with an ethyl group at position 2 and a methoxy group at position 7.
Key structural data includes:
The chemical reactivity of 2-Ethyl-7-methoxy-2,3-dihydro-1-benzofuran-3-one can include:
Reactions are typically carried out in controlled environments using solvents such as dichloromethane or ethanol, with catalysts or reagents like sulfuric acid or sodium borohydride depending on the desired transformation.
The mechanism of action for 2-Ethyl-7-methoxy-2,3-dihydro-1-benzofuran-3-one involves several pathways depending on its interactions with biological systems or other reagents:
Research into specific mechanisms is limited but ongoing studies aim to elucidate its pharmacological properties through receptor binding assays and metabolic studies.
Key physical properties include:
Chemical properties involve:
2-Ethyl-7-methoxy-2,3-dihydro-1-benzofuran-3-one has potential applications in various domains:
The 2,3-dihydrobenzofuran core offers a semi-rigid, planar architecture that facilitates optimal binding interactions with diverse enzyme active sites and receptor domains. Its oxygen atom provides a hydrogen-bond acceptor site, while the saturated C2-C3 bond reduces metabolic susceptibility compared to fully aromatic benzofurans, enhancing pharmacokinetic stability . This scaffold is naturally abundant in plants like Asteraceae, Rutaceae, and Moraceae, with numerous isolates exhibiting potent bioactivities, underscoring its evolutionary optimization for molecular recognition [4].
Table 1: Clinically Relevant Bioactive Molecules Featuring the 2,3-Dihydrobenzofuran Scaffold
| Compound Name | Therapeutic Application | Key Structural Features | Source/Origin |
|---|---|---|---|
| Amiodarone | Antiarrhythmic agent | 2-Butyl-3-benzofuranyl ethyl ketone derivative | Synthetic |
| Angelicin | Psoriasis therapy; Anticancer candidate | Furocoumarin derivative | Psoralea corylifolia L. |
| Bergapten | Photochemotherapy; Anti-inflammatory | 5-Methoxypsoralen | Natural plants (e.g., limes, parsnips) |
| LINS01007 | H4R antagonist; Anti-inflammatory | Chlorinated dihydrobenzofuran-piperazine hybrid | Synthetic |
Synthetic derivatives exploiting this scaffold demonstrate targeted bioactivities. For instance, halogenated dihydrobenzofurans like the chlorinated compound LINS01007 exhibit receptor antagonism (H4R pKi 6.06) due to enhanced binding affinity from halogen bonding [2]. Similarly, brominated benzofuran derivatives show potent anticancer activity (IC₅₀ = 0.1 μM against HL60 leukemia cells), attributed to the scaffold’s ability to position pharmacophores optimally within target binding pockets . The scaffold’s versatility is further evidenced by its integration into complex hybrids, such as piperazine-linked derivatives, which leverage its rigidity for improved selectivity against GPCRs like histamine receptors [2]. Computational studies reveal that substitutions at C-2 and C-7 significantly influence the molecule’s electrostatic potential and steric contour, enabling rational design of inhibitors for kinases and other oncology targets [4].
Methoxy Group (C-7 Position):The methoxy (-OCH₃) substituent is a critical modulator of electronic and steric properties. Its electron-donating character enhances aromatic ring electron density, facilitating π-π stacking interactions with tyrosine or phenylalanine residues in binding pockets [4]. This is exemplified by bergapten, a 5-methoxypsoralen derivative used in psoriasis treatment, where the methoxy group contributes to DNA intercalation and ultraviolet-A (UVA)-mediated cross-linking, thereby inhibiting hyperproliferation of keratinocytes [4]. In anticancer derivatives, methoxy substitution at the para-position relative to the ketone functionality (as in 7-methoxy analogues) enhances cytotoxic potency against adenocarcinoma cell lines (e.g., MCF-7 breast cancer, GI₅₀ = 0.7 μM) by improving cellular uptake and target affinity [4]. Additionally, the methoxy group’s moderate lipophilicity (reflected in LogP increases of ~0.5–1.0) optimizes membrane permeability without compromising aqueous solubility, a balance critical for oral bioavailability [5].
Ethyl Group (C-2 Position):The ethyl (-CH₂CH₃) substituent at C-2 provides nuanced steric bulk and lipophilicity. Compared to methyl groups, ethyl extends hydrophobic contact surfaces within target binding pockets while avoiding the excessive hydrophobicity associated with longer alkyl chains (e.g., butyl or hexyl), which can impair solubility . In kinase inhibitors like PLK1 inhibitors, small alkyl groups at analogous positions maintain optimal binding to the hydrophobic hinge regions. For instance, ethyl-substituted benzofuran derivatives demonstrate enhanced inhibition of cancer cell proliferation (IC₅₀ = 1.8 μM against A-549 lung adenocarcinoma) by promoting favorable van der Waals interactions with residues like Leu597 in PLK1’s polo-box domain [6]. The ethyl group’s metabolic stability also surpasses bulkier substituents, reducing susceptibility to oxidative degradation by cytochrome P450 enzymes. This is crucial for maintaining drug exposure levels in vivo, as observed in ethyl-substituted benzofuran derivatives showing improved pharmacokinetic profiles in murine models [6].
Table 2: Impact of Substituents on Benzofuran Bioactivity
| Substituent | Position | Key Pharmacological Effects | Exemplary Bioactivity |
|---|---|---|---|
| Methoxy | C-7 | ↑ Electron density; ↑ DNA/protein binding; Optimal LogP (1.5–2.5) | GI₅₀ = 0.7 μM (MCF-7) |
| Ethyl | C-2 | Balanced lipophilicity (LogP ~2.0–3.0); Enhanced hydrophobic contacts; Metabolic stability | IC₅₀ = 1.8 μM (A-549) [6] |
| Halogens | C-5/C-6 | ↑ Binding affinity (halogen bonding); ↓ Metabolic clearance | IC₅₀ = 0.1 μM (HL60) |
| Piperazine | C-2/C-3 | ↑ Solubility; GPCR targeting (e.g., H3R/H4R antagonism) | H4R pKi = 6.06 (LINS01007) [2] |
The synergistic interplay between these substituents enhances target engagement. In 2-Ethyl-7-methoxy-2,3-dihydro-1-benzofuran-3-one, the ketone at C-3 offers a hydrogen-bond acceptor, while the ethyl and methoxy groups create a balanced hydrophobic/hydrophilic profile. This configuration is ideal for penetrating cell membranes and engaging intracellular targets implicated in cancer and inflammation, positioning it as a versatile intermediate for developing optimized therapeutics [5] [8].
CAS No.: 18016-80-3
CAS No.: 14970-71-9
CAS No.:
CAS No.:
CAS No.: 18455-58-8
CAS No.: 73575-12-9